(1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride

Description

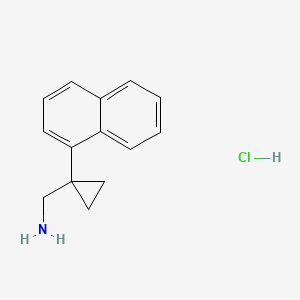

(1-Naphthalen-1-ylcyclopropyl)methanamine hydrochloride is a cyclopropylmethanamine derivative featuring a naphthalen-1-yl substituent on the cyclopropane ring, with a primary amine group (-NH₂) bound to the cyclopropane via a methylene linker. The hydrochloride salt enhances its stability and solubility.

Properties

IUPAC Name |

(1-naphthalen-1-ylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13;/h1-7H,8-10,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVZUPLBNYQNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride typically involves the reaction of naphthalene derivatives with cyclopropyl intermediatesThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under controlled conditions to obtain the final product in its pure form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group acts as a nucleophile, enabling reactions with electrophilic agents:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (KCO) to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.

Example Reaction:

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes cleavage under specific conditions:

-

Acidic Conditions : Reacts with HSO to form a diol via ring-opening.

-

Oxidative Conditions : KMnO oxidizes the cyclopropane to a diketone.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic Ring-Opening | HSO, 80°C, 6 h | 1-(Naphthalen-1-yl)-1,2-propanediol | |

| Oxidative Ring-Opening | KMnO, HO, 25°C | 1-(Naphthalen-1-yl)-1,2-propanedione |

Electrophilic Aromatic Substitution

The naphthalene moiety participates in electrophilic substitution:

-

Nitration : HNO/HSO introduces nitro groups at the 4- or 5-positions of the naphthalene ring.

-

Sulfonation : HSO/SO adds sulfonic acid groups under reflux.

Mechanistic Pathway:

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by palladium:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh), KCO, 80°C) to form biaryl derivatives .

-

Heck Reaction : Forms alkenylated products with aryl halides (Pd(OAc), PPh, DMF) .

Example Optimization:

A Pd-catalyzed coupling with 4-bromopyridinone achieved 88% yield using KCO in methanol, with residual Pd levels <100 ppm after purification .

Oxidation and Reduction

-

Amine Oxidation : HO/Fe oxidizes the primary amine to a nitro group.

-

Cyclopropane Reduction : H/Pd-C reduces the cyclopropane to a propane chain.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amine Oxidation | HO, FeSO | (1-Naphthalen-1-ylcyclopropyl)nitro | |

| Catalytic Hydrogenation | H, Pd/C, 50 psi | 1-(Naphthalen-1-yl)propanamine |

Cycloaddition Reactions

The cyclopropane ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming isoxazoline derivatives under thermal conditions .

Example:

Key Research Findings

-

Catalytic Efficiency : Pd-catalyzed reactions require stringent purification to reduce residual Pd to <100 ppm, often using tris(hydroxymethyl)aminomethane or activated carbon .

-

Solubility Effects : Reactions in polar solvents (e.g., MeOH) improve yields compared to nonpolar solvents .

-

Strain-Driven Reactivity : The cyclopropane ring’s strain enhances its susceptibility to ring-opening and cycloaddition reactions.

Scientific Research Applications

(1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related derivatives:

Physicochemical Properties

- Lipophilicity : The naphthalen-1-yl group in the target compound confers higher logP values compared to phenyl or aliphatic substituents (e.g., methoxy in ).

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, the trifluoromethoxy derivative may exhibit lower solubility due to its hydrophobic CF₃ group.

- Thermal Stability : Cyclopropane-containing compounds (target, ) are typically less thermally stable than linear alkanes but benefit from ring strain-induced reactivity .

Spectroscopic Data (NMR)

provides ¹H/¹³C NMR data for structurally related methanamine hydrochlorides:

- Target Compound : Expected aromatic proton shifts (δ 7.2–8.3 ppm for naphthalene) and cyclopropane CH₂ signals (δ 1.2–2.0 ppm).

- 2k (4-(Methylsulfinyl)phenyl)methanamine HCl : Sulfinyl group causes deshielding (δ 2.5–3.0 ppm for CH₃SO).

- 2l (Benzo[b]thiophen-2-yl)methanamine HCl : Thiophene protons resonate at δ 6.8–7.5 ppm.

Biological Activity

(1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride, also known as Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

- Chemical Formula : C14H16ClN

- Molecular Weight : 239.74 g/mol

- CAS Number : 12280944

The compound features a cyclopropyl group attached to a naphthalene moiety, which is significant in determining its biological activity.

Research indicates that compounds with similar structural features to this compound may exhibit various pharmacological effects, including:

- Monoamine Reuptake Inhibition : Compounds in this class may act as inhibitors of monoamine transporters, influencing neurotransmitter levels in the brain and potentially affecting mood and behavior .

- Anticonvulsant Activity : Some derivatives have shown efficacy in models of seizure activity, suggesting potential applications in treating epilepsy .

Table 1: Summary of Biological Activities

Case Studies

- Anticonvulsant Study :

- Behavioral Effects :

- Neurotransmitter Interaction :

Safety and Toxicology

While the compound shows promise in various biological activities, safety profiles must be established through comprehensive toxicological studies. Early assessments suggest moderate toxicity levels; however, further research is necessary to delineate safe dosage ranges and potential side effects.

Q & A

Q. What are the optimal synthetic routes for (1-Naphthalen-1-ylcyclopropyl)methanamine hydrochloride, and how can purity be validated?

Methodological Answer: A robust synthesis involves cyclopropane ring formation via [2+1] cycloaddition between naphthalene derivatives and dichloromethane-derived carbenes, followed by amine functionalization. Key steps include:

- Cyclopropanation : Using a transition metal catalyst (e.g., Rh(II)) to generate carbene intermediates for cyclopropane ring formation .

- Amine Introduction : Reductive amination or nucleophilic substitution to attach the methanamine group.

- Purification : Recrystallization in ethanol/water mixtures enhances purity, validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and NMR (δ 1.2–1.5 ppm for cyclopropane protons) .

Q. How can X-ray crystallography using SHELX programs resolve the crystal structure of this compound?

Methodological Answer: SHELX suites (e.g., SHELXL) are critical for refining crystal structures:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data from single crystals grown via slow evaporation (solvent: methanol).

- Structure Solution : Direct methods in SHELXD for phase determination, followed by iterative refinement in SHELXL.

- Validation : Check R-factor convergence (<5%) and electron density maps for cyclopropane ring geometry .

Q. What analytical techniques are recommended for detecting impurities in this compound?

Methodological Answer:

- LC-MS : Detects low-abundance impurities (e.g., unreacted naphthalene precursors) using electrospray ionization (ESI+) and m/z calibration.

- TGA/DSC : Identifies residual solvents or decomposition products (heating rate: 10°C/min, N₂ atmosphere) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The cyclopropane ring introduces strain (~27 kcal/mol), enhancing reactivity in Suzuki-Miyaura couplings:

- Catalytic Systems : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O.

- Mechanistic Insight : Ring strain lowers activation energy for transmetallation, confirmed via DFT calculations (B3LYP/6-31G* basis set) .

Q. What strategies improve stereoselectivity in synthesizing naphthalene derivatives with cyclopropane motifs?

Methodological Answer:

- Chiral Auxiliaries : Use (R)-BINOL-derived ligands during cyclopropanation to achieve >90% enantiomeric excess (ee).

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes undesired stereoisomers .

Q. How can in vitro models assess the compound’s cytotoxicity and metabolic stability?

Methodological Answer:

- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ determination, 48-hour exposure).

- Metabolic Stability : Liver microsome assays (human or rat) with LC-MS quantification of parent compound depletion (t₁/₂ calculation) .

Q. How do structural modifications (e.g., halogenation) alter the compound’s bioactivity?

Methodological Answer:

- Halogenation : Introduce Cl or F at the naphthalene 4-position via electrophilic substitution.

- SAR Analysis : Test modified analogs in receptor-binding assays (e.g., GPCRs) to correlate substitution patterns with activity .

Data Contradiction and Reproducibility

Q. How can discrepancies in reported solubility profiles be resolved?

Methodological Answer:

- Standardized Protocols : Use USP <1236> guidelines for solubility testing (pH 1.2–7.4 buffers, 37°C, 24-hour agitation).

- Controlled Crystallization : Polymorph screening (e.g., solvent-drop grinding) to identify stable forms affecting solubility .

Q. Why do toxicity studies on naphthalene derivatives show conflicting results?

Methodological Answer:

- Study Design Variability : Differences in exposure routes (oral vs. inhalation) and species (rat vs. human) affect outcomes.

- Mitigation : Adopt OECD Test Guidelines (e.g., TG 453 for carcinogenicity) and reference ATSDR’s inclusion criteria (Table B-1, human/animal systemic effects) .

Tables for Key Data

Q. Table 1. Toxicological Study Inclusion Criteria (Adapted from ATSDR Guidelines)

| Parameter | Inclusion Criteria |

|---|---|

| Species | Humans, rodents (rats/mice) |

| Exposure Routes | Oral, inhalation, dermal |

| Health Outcomes | Hepatic, renal, respiratory effects |

| Data Quality | Peer-reviewed, non-English studies translated |

| (Source: , Table B-1) |

Q. Table 2. Analytical Techniques for Purity Assessment

| Technique | Parameters | Detection Limit |

|---|---|---|

| HPLC | C18 column, 254 nm UV | 0.1% impurities |

| LC-MS | ESI+, m/z 200–800 | 0.01% impurities |

| NMR | ¹H (400 MHz), ¹³C (100 MHz) | 1% impurities |

| (Sources: ) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.